5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(1,3-Benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a benzodioxole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzodioxole derivatives with ethyl hydrazinecarbothioamide under acidic conditions to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide or disulfide using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, disulfides.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes such as topoisomerases or kinases, leading to cell cycle arrest and apoptosis. The benzodioxole moiety can interact with cellular proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in its amine functionality and overall structure.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Another compound with a benzodioxole ring, but with different heterocyclic and functional groups.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring and a benzodioxole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-14-10(12-13-11(14)17)7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMHWIQZJUXNDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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